Dicyanocobyrinic acid heptamethyl ester
Description
Contextualization within the Chemistry of Cobalt Corrinoids
Dicyanocobyrinic acid heptamethyl ester, often referred to as 'cobester', is a key compound in the family of cobalt corrinoids. nih.gov The corrin (B1236194) ring system, a macrocyclic ligand, is the structural core of vitamin B12 (cyanocobalamin) and its derivatives. nih.govwikipedia.org this compound is structurally similar to the core of vitamin B12 but lacks the nucleotide loop, having its carboxylic acid side chains esterified with methyl groups. researchgate.netresearchgate.net This modification makes the molecule more soluble in organic solvents, facilitating a wide range of chemical studies that are not as readily performed on the natural, water-soluble vitamin B12. researchgate.net
The synthesis of this compound is a crucial step in many investigations into corrinoid chemistry. nih.gov It can be prepared from vitamin B12 and serves as a precursor for the synthesis of other modified corrinoids. nih.govresearchgate.net For instance, it has been used to prepare C10 acetate (B1210297), trifluoroacetate, and chloro derivatives, allowing for detailed examination of the reactivity at the periphery of the corrin ring. nih.gov Furthermore, it can be transformed into other important intermediates, such as aquacyanocobyrinic acid heptamethyl ester, by controlled removal of a cyanide ligand. researchgate.netnih.gov
Significance as a Privileged Molecular Scaffold for Fundamental Chemical Investigations
The structure of this compound makes it an exceptional molecular scaffold for probing the fundamental chemical and physical properties of the corrin ring system. researchgate.netresearchgate.net By systematically modifying this compound, researchers can investigate how structural changes influence the electronic properties and reactivity of the central cobalt ion. researchgate.netacs.org
One significant area of research involves the synthesis of derivatives with altered conjugation within the corrin ring. A notable example is the preparation of a stable yellow derivative, (5R,6R)-Coα,Coβ-dicyano-5,6-dihydro-5-hydroxy-heptamethylcob(III)yrinate-c,6-lactone, from this compound. researchgate.netnih.gov In this yellow corrinoid, the π-electron system is interrupted, leading to distinct spectroscopic and electronic properties compared to the parent compound. researchgate.netnih.gov Such studies provide invaluable insights into the nature of the metal-ligand interactions and the electronic structure of the corrin macrocycle. researchgate.netacs.org
The compound also serves as a platform for creating novel corrin-based materials and catalysts. For example, a hydrophobic analogue of vitamin B12, heptamethyl cobyrinate, derived from this compound, has been utilized as a cobalt precatalyst in controlled radical polymerizations. nih.gov
Role as a Model Compound for Elucidating Vitamin B12 Reactivity and Structure-Activity Relationships
This compound is an indispensable model compound for understanding the structure-activity relationships of vitamin B12. nih.govresearchgate.netnih.govacs.org Its simplified structure, while retaining the core cobalt-corrin framework, allows for more straightforward analysis of spectroscopic data and reaction mechanisms. researchgate.net
Detailed spectroscopic studies, including NMR (¹H, ¹³C, and ⁵⁹Co) and UV-vis spectroscopy, have been conducted on this compound and its derivatives. researchgate.netresearchgate.netnih.gov For instance, the ⁵⁹Co NMR resonance of this compound is observed at 4074 ppm, and this chemical shift is sensitive to changes in the electronic environment of the cobalt ion, as seen in its derivatives. researchgate.netnih.gov Comparisons of the vibrational frequencies of the axially coordinated cyanide ligands (ν(CN)) between this compound (2123 cm⁻¹) and its modified forms provide direct evidence of the strength of the interaction between the cobalt ion and the equatorial corrin ligand. researchgate.netnih.govacs.org
X-ray crystallography has provided precise structural data for this compound, revealing details about bond lengths and angles within the corrin ring and the coordination geometry of the cobalt ion. rsc.org This structural information is crucial for interpreting its reactivity and for making comparisons with the more complex structures of vitamin B12 and its enzyme-bound forms. nih.govrsc.org By studying the substitution reactions of the axial ligands in derivatives like aquacyanocobyrinic acid heptamethyl ester, researchers can model the ligand exchange processes that are central to the biological function of vitamin B12-dependent enzymes. researchgate.net
Compound Data
Structure
2D Structure
Properties
IUPAC Name |
cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H73N4O14.2CN.Co/c1-28-43-31(17-20-37(58)65-10)48(3,4)35(54-43)25-34-30(16-19-36(57)64-9)50(6,26-41(62)69-14)46(53-34)29(2)44-32(18-21-38(59)66-11)51(7,27-42(63)70-15)52(8,56-44)47-33(24-40(61)68-13)49(5,45(28)55-47)23-22-39(60)67-12;2*1-2;/h25,30-33,47H,16-24,26-27H2,1-15H3;;;/q3*-1;+3/t30-,31-,32-,33+,47-,49-,50+,51+,52+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILATQLZRKEZLB-NTQATXMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC)C)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC.[C-]#N.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC)/C)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC.[C-]#N.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H73CoN6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583615 | |
| Record name | cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1089.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36522-80-2 | |
| Record name | cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyanocobyrinic acid heptamethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Derivatization of Dicyanocobyrinic Acid Heptamethyl Ester
Established Synthetic Pathways for Dicyanocobyrinic Acid Heptamethyl Ester from Precursors
This compound is most commonly prepared from vitamin B12 (cyanocobalamin) itself. The total synthesis of vitamin B12 was a landmark achievement in organic chemistry, accomplished collaboratively by the research groups of R.B. Woodward and Albert Eschenmoser in 1972. wikipedia.org However, for practical access to derivatives like cobester, degradative and partial synthetic methods starting from the natural product are employed.
The conversion involves two main transformations:
Cleavage of the Nucleotide Loop: The 5,6-dimethylbenzimidazole-ribose-phosphate-aminopropanol moiety attached to the propionic acid side chain at the C17 position of the corrin (B1236194) ring is cleaved.
Esterification: The seven carboxylic acid groups on the periphery of the corrin macrocycle are converted to their methyl esters.
This compound can be produced and purified following established laboratory procedures. researchgate.net These methods provide access to a crucial starting material for a wide range of chemical modifications. rsc.org
Targeted Chemical Modifications of the Corrin Macrocycle
The rich functionality of this compound allows for targeted modifications at three primary sites: the axial ligands coordinated to the cobalt, the peripheral ester side chains, and the corrin macrocycle itself.
Axial Ligand Exchange Reactions and Their Regioselectivity
The two cyanide ligands in this compound (DCCbs) can be sequentially replaced, allowing for the introduction of a variety of functional groups at the axial positions of the cobalt center. A common and useful intermediate is the aquacyano derivative, aquacyanocobyrinic acid heptamethyl ester ([ACCbs]⁺). This species is typically prepared by treating DCCbs with acid in an aqueous or alcoholic solution, which facilitates the removal of one cyanide ligand as HCN. researchgate.netnih.gov
Once formed, the water ligand in [ACCbs]⁺ is labile and can be substituted by a range of other ligands. nih.govacs.org This allows for systematic studies into how different axial ligands influence the properties of the cobalt center. The thermodynamics and kinetics of these substitution reactions have been investigated in detail, revealing key insights into the reactivity of the corrin complex. nih.govacs.org
Studies have compared the ligand substitution reactions of [ACCbs]⁺ with those of a modified derivative, stable yellow aquacyanocobyrinic acid heptamethyl ester ([ACSYCbs]⁺), where the corrin ring's conjugation is altered. nih.govacs.org This comparison highlights the profound influence of the equatorial corrin ligand on the reactivity at the axial sites. For instance, the softer cobalt center in [ACCbs]⁺ shows a preference for softer ligands (like CN⁻ and SO₃²⁻), while the harder cobalt center in [ACSYCbs]⁺ favors harder ligands (such as N₃⁻ and NO₂⁻). nih.govacs.org
| Ligand (L) | Reactant | log K (at 25 °C) | ΔH (kJ mol⁻¹) |
| N₃⁻ | [ACCbs]⁺ | 3.32 | -28.9 |
| [ACSYCbs]⁺ | 3.99 | -34.1 | |
| NO₂⁻ | [ACCbs]⁺ | 2.53 | -21.4 |
| [ACSYCbs]⁺ | 3.16 | -27.8 | |
| SO₃²⁻ | [ACCbs]⁺ | 7.37 | -43.1 |
| [ACSYCbs]⁺ | 6.88 | -41.3 | |
| Thermodynamic data for the reaction [Co(Cor)(CN)(H₂O)]⁺ + Lⁿ⁻ ⇌ [Co(Cor)(CN)(L)]¹⁻ⁿ + H₂O. Data sourced from inorganic chemistry research. nih.govacs.org |
Kinetically, [ACCbs]⁺ is more labile than [ACSYCbs]⁺. nih.gov The activation enthalpy (ΔH‡) for the reaction of cyanide with [ACCbs]⁺ is approximately 12 kJ mol⁻¹ smaller than for the reaction with [ACSYCbs]⁺, contributing to a more than 100-fold greater lability. nih.govacs.org This demonstrates that modifications to the corrin ring's electronic structure can significantly tune the kinetic and thermodynamic properties of the axial coordination sites. nih.gov
Peripheral Side Chain Derivatization Strategies via Ester Functionalization
The seven methyl ester groups on the periphery of the corrin ring offer another avenue for chemical modification. These groups can be selectively functionalized to introduce new moieties without altering the core macrocycle or the axial ligands.
A notable example is the selective ammonolysis of this compound. researchgate.net This reaction, where an ester is converted to an amide, can be controlled to furnish isomeric hexamethyl ester monoamides. By carefully managing reaction conditions, it is possible to replace one of the ester groups on a propionic acid side chain with an amide function. researchgate.net The resulting isomers can be separated chromatographically, providing access to specific derivatives that were crucial in the total synthesis of vitamin B12. researchgate.net
Corrin Ring Structural Alterations and Their Chemical Consequences
Direct modification of the corrin ring structure leads to profound changes in the electronic and steric properties of the complex. These alterations can disrupt the conjugated π-system, affecting the cobalt center's reactivity and the molecule's spectral properties.
The corrin ring is susceptible to oxidative modification, particularly at the C5 position. A photosensitized oxygenation reaction can lead to the cleavage of the C5-C6 bond. This reaction disrupts the partially conjugated system of the normal corrin ring and transforms the macrocycle into a non-macrocyclic secocobester. This cleavage relieves steric constraints around the axial coordination sites of the cobalt ion.
Another key oxidative modification is the oxidation of the C5 carbon, which interrupts the normal 14 π-electron delocalized system of the corrin. nih.govnih.gov This leads to the formation of a "stable yellow" derivative. The chemical consequences of this modification are significant:
Electronic Effects : The interruption of the π-system diminishes the conjugation. This makes the cobalt(III) ion "harder" and more inert compared to the "softer," more labile cobalt in the parent compound. nih.govnih.gov
Spectroscopic Changes : The UV-vis absorption bands of the stable yellow derivative are shifted to shorter wavelengths, and the characteristic γ-band is much less intense. nih.govacs.org The ⁵⁹Co NMR resonance shifts significantly downfield, from 4074 ppm in DCCbs to 4298 ppm in the oxidized derivative, reflecting the altered electronic environment of the cobalt nucleus. nih.gov The infrared stretching frequency of the coordinated cyanide, ν(CN), increases from 2123 cm⁻¹ in DCCbs to 2138 cm⁻¹ in the C5-oxidized product, indicating a weaker interaction between the cobalt and the corrin ligand. nih.gov
| Compound | ⁵⁹Co NMR (ppm) | ν(CN) (cm⁻¹) | Key Structural Feature |
| DCCbs | 4074 | 2123 | Intact corrin π-system |
| DCSYCbs | 4298 | 2138 | C5-oxidized, interrupted π-system |
| Spectroscopic comparison of this compound (DCCbs) and its stable yellow derivative (DCSYCbs). Data from inorganic chemistry studies. nih.gov |
Oxidative modifications can be coupled with cyclization reactions to introduce novel structural motifs. The preparation of (5R,6R)-Coα,Coβ-dicyano-5,6-dihydro-5-hydroxy-heptamethylcob(III)yrinate-c,6-lactone (DCSYCbs) from this compound is a prime example. nih.govresearchgate.netacs.org
In this transformation, the C5 carbon is oxidized, and the adjacent 'c' side chain cyclizes to form a lactone ring at the C6 position. nih.gov This reaction introduces a spiro-lactone system fused to the corrin framework. The formation of this lactone, along with the hydroxylation at C5, results in the loss of the double bond between C5 and C6. nih.gov This modification fundamentally alters the electronic structure, breaking the extensive π-electron delocalization of the corrin ring into a smaller triazamethine system and an isolated double bond. nih.govresearchgate.net
Deoxygenation Reactions of Corrinoid Derivatives
The deoxygenation of corrinoid derivatives, while a less commonly documented transformation compared to modifications of the axial ligands or the peripheral amide chains, represents a crucial step in the synthesis of certain analogues and in the elucidation of structure-activity relationships. The inherent reactivity of the corrin macrocycle and the central cobalt ion necessitates carefully chosen methodologies to effect deoxygenation without promoting degradation of the complex ring system. nih.gov The reactivity of the cobalt center, which can exist in Co(III), Co(II), and Co(I) oxidation states, is central to these transformations. researchgate.netresearchgate.net
Reductive activation is a key strategy for initiating reactions on the corrin framework. The reduction of the Co(III) center to the highly nucleophilic Co(I) species is a common first step in many catalytic cycles involving vitamin B12 and its derivatives. rsc.org This powerful Co(I) nucleophile is typically generated in situ through the use of chemical reducing agents. While direct deoxygenation of the corrin ring itself is not a primary focus of many studies, the principles of reductive activation can be applied to remove oxygen-containing functional groups that may be introduced during synthesis or through oxidative side reactions.
The choice of reducing agent is critical to the success of deoxygenation reactions. Potent reducing agents are required to generate the active Co(I) species, but harsh conditions can lead to the destruction of the intricate corrin macrocycle. nih.gov The stability of the corrin ring is a significant consideration, as evidenced by its degradation upon reaction with potent oxidizing agents like hypochlorous acid. nih.gov
The following table outlines potential reductive systems that could be adapted for the deoxygenation of corrinoid derivatives, based on their established use in generating the reactive Co(I) state for other transformations, such as dehalogenations. rsc.org
| Reductant System | Reactive Species Generated | Potential Application in Deoxygenation | Reference |
| Zinc dust in the presence of an acid (e.g., acetic acid) | Co(I) | Removal of hydroxyl or epoxide functionalities on the corrin periphery. | researchgate.net |
| Sodium borohydride (B1222165) (NaBH₄) | Co(I) | Mild reduction for sensitive substrates. | researchgate.net |
| Titanium(III) citrate | Co(I) | Used in aqueous systems for the reduction of various functional groups. | rsc.org |
It is important to note that the specific conditions for deoxygenation would need to be empirically determined for each specific corrinoid derivative, taking into account the position and nature of the oxygen functionality to be removed. The inherent electronic properties of the corrin ring, which can be tuned by modifications to its structure, will also influence the feasibility and outcome of such reactions. nih.gov
Synthesis of Metal-Modified Corrinoid Derivatives from Secocorrins
A significant advancement in the diversification of corrinoid structures has been the development of methods to synthesize metal-modified derivatives, known as metbalamins. uzh.ch Direct demetallation of the intact corrin macrocycle of vitamin B12 and its derivatives to replace the central cobalt ion has proven to be a formidable challenge, often resulting in the degradation of the B12 scaffold. uzh.ch A more successful strategy has emerged that involves the use of ring-opened precursors, specifically secocorrinoids. uzh.ch
This approach leverages the greater structural flexibility of the secocorrinoid to facilitate the removal of the original cobalt ion and the subsequent insertion of a different metal. The reconstituted metal-modified corrinoid is then generated through a ring-closure reaction. This methodology has opened the door to a new class of B12 analogues with potentially altered physicochemical and catalytic properties. uzh.ch
A key breakthrough in this area was the use of cobaltocene (B1669278) (CoCp₂), a versatile one-electron reducing agent, to mediate the reconstitution of the corrin macrocycle from secocorrinoid precursors. uzh.ch This has enabled the synthesis of novel B12 derivatives, such as 5,6-diolmetbalamins. uzh.ch The general synthetic scheme involves the demetallation of a secocorrinoid, followed by remetallation with a different metal salt, and finally, a reductive ring-closure to reform the corrin macrocycle.
The following table summarizes the key steps and reagents involved in the synthesis of metal-modified corrinoids from secocorrins.
| Step | Description | Key Reagents/Conditions | Product Class | Reference |
| 1. Secocorrinoid Formation | Oxidative cleavage of the corrin ring of a cobalamin derivative. | Not detailed in provided context. | Secocorrinoid | uzh.ch |
| 2. Demetallation | Removal of the central cobalt ion from the secocorrinoid. | Reducing conditions. | Metal-free Secocorrinoid | uzh.ch |
| 3. Remetallation | Insertion of a new metal ion into the metal-free secocorrinoid. | Various metal salts (e.g., Ni(II), Zn(II)). | Metal-modified Secocorrinoid | uzh.ch |
| 4. Reductive Ring Closure | Reconstitution of the corrin macrocycle. | Cobaltocene (CoCp₂), Sodium borohydride (NaBH₄) | Metbalamin | uzh.ch |
This synthetic route has been successfully applied to produce a range of metal-modified corrinoids. For instance, the synthesis of 5,6-dioxometbalamins and their subsequent reduction to 5,6-diolmetbalamins has been reported. uzh.ch The ability to exchange the central metal ion in the corrin ring opens up possibilities for creating novel catalysts and biological probes, as the nature of the metal ion is a critical determinant of the reactivity of the B12 cofactor. uzh.ch
Advanced Spectroscopic Characterization and Elucidation of Dicyanocobyrinic Acid Heptamethyl Ester and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the complete structural assignment of dicyanocobyrinic acid heptamethyl ester, providing detailed information about its three-dimensional structure, connectivity, and the electronic environment of the central cobalt ion.
Proton (¹H) NMR Assignments and Conformational Analysis
The ¹H NMR spectrum of this compound presents a complex array of signals corresponding to the numerous protons in its structure. The chemical shifts of these protons are highly sensitive to their local environment and the solvent used; for instance, significant differences in chemical shifts are observed when spectra are recorded in deuterated chloroform (B151607) (CDCl₃) versus deuterated benzene (B151609) (C₆D₆) rsc.org.
Complete and unambiguous assignment of each proton signal is achieved primarily through two-dimensional (2D) NMR techniques researchgate.netnih.gov. Conformational analysis, which describes the spatial arrangement of the molecule's various side chains, relies heavily on through-space correlations observed in Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments researchgate.netnih.govresearchgate.net. These experiments can, for example, determine the relative orientation of the propionate (B1217596) and acetate (B1210297) side chains attached to the corrin (B1236194) macrocycle by identifying protons that are close in space, even if they are separated by many bonds.
Carbon-13 (¹³C) NMR Chemical Shift Assignments and Isotope Effects
The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. Given the complexity of this compound, with its 54 carbon atoms, one-dimensional spectra are crowded. Therefore, definitive assignments are reliant on 2D correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which link each carbon to its attached protons and to nearby protons, respectively researchgate.netnih.gov.
The chemical shifts in ¹³C NMR are indicative of the carbon's functional group and electronic environment oregonstate.edulibretexts.org. For instance, the seven ester carbonyl carbons resonate in a distinct region (typically 170-185 ppm), separate from the carbons of the conjugated corrin ring (125-150 ppm) or the aliphatic side chains (10-55 ppm) libretexts.org.
Isotope effects can also be observed in high-resolution spectra. The substitution of an atom like ¹⁶O with its heavier isotope ¹⁸O in the ester groups can induce a small upfield shift (a shift to lower ppm values) in the ¹³C NMR signal of the attached carbon . Similarly, ¹³C enrichment at a specific position causes small, predictable shifts in the ¹H chemical shifts of adjacent protons, an effect known as the ¹³C isotope shift nih.gov. These subtle effects can provide additional layers of detail in structural analysis.
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound This table provides typical chemical shift ranges. Specific assignments require 2D NMR data.
| Carbon Environment | Typical Chemical Shift (ppm) |
| -C =O (Ester Carbonyl) | 170 - 185 libretexts.org |
| C =C (Corrin Ring) | 125 - 150 libretexts.org |
| C ≡N (Axial Cyanide) | 110 - 120 oregonstate.edu |
| C -O (Ester Methyl) | 50 - 65 libretexts.org |
| Aliphatic C -H (Side Chains) | 10 - 55 oregonstate.edulibretexts.org |
| Quaternary Carbons (Corrin Ring) | 40 - 55 oregonstate.edu |
Cobalt-59 (⁵⁹Co) NMR Studies on the Electronic Environment of the Central Cobalt Ion
Cobalt-59 is a 100% naturally abundant, high-sensitivity nucleus, making ⁵⁹Co NMR a powerful probe of the immediate environment around the central metal ion in cobalt complexes pnas.orghuji.ac.il. The ⁵⁹Co nucleus is quadrupolar, meaning its signal line width is sensitive to the electronic symmetry around it; more asymmetric environments lead to broader signals huji.ac.il.
The chemical shift in ⁵⁹Co NMR is extremely sensitive to the nature of the axial ligands attached to the cobalt. For this compound, the ⁵⁹Co resonance is observed at approximately 4074 ppm researchgate.netnih.govacs.orgfigshare.com. This specific chemical shift is characteristic of the dicyano-Co(III) configuration within the corrin ring. Studies comparing this value to derivatives show that changes in the corrin ring's conjugation or substitution of the axial cyano groups lead to significant shifts in the ⁵⁹Co resonance researchgate.netnih.govpnas.org. For example, replacing a cyano group with a weaker ligand like water causes a downfield shift (to higher ppm) pnas.org. This sensitivity makes ⁵⁹Co NMR an excellent tool for studying ligand exchange and the electronic influence of the macrocycle on the cobalt ion researchgate.netnih.gov.
Table 2: ⁵⁹Co NMR Chemical Shift Data
| Compound | ⁵⁹Co Chemical Shift (ppm) | Significance |
| This compound (DCCbs) | 4074 researchgate.netnih.govfigshare.com | Reflects the electronic environment of a Co(III) ion with two axial cyanide ligands and a fully conjugated corrin ring. |
| (5R,6R)-Coα,Coβ-dicyano-5,6-dihydro-5-hydroxy-heptamethylcob(III)yrinate-c,6-lactone (DCSYCbs) | 4298 researchgate.netnih.govfigshare.com | The downfield shift compared to DCCbs suggests the less-conjugated macrocycle in this derivative interacts less strongly with the cobalt ion. |
Application of Two-Dimensional NMR Techniques (TOCSY, ROESY, HSQC, HMBC)
The complete and reliable assignment of the crowded ¹H and ¹³C NMR spectra of this compound is only possible through the systematic application of a suite of 2D NMR experiments researchgate.netnih.govfigshare.com.
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system princeton.edu. It is invaluable for identifying all the protons belonging to a single side chain, from the first CH or CH₂ group attached to the corrin ring to the terminal methyl group.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), irrespective of their bonding connectivity princeton.edu. It is the primary method for conformational analysis, establishing the three-dimensional folding of the side chains relative to the macrocycle.
HSQC (Heteronuclear Single Quantum Coherence): This is one of the most crucial experiments, providing a correlation map between each carbon atom and the proton(s) directly attached to it researchgate.netprinceton.edu. It allows for the direct assignment of protonated carbons in the ¹³C spectrum based on the already-assigned ¹H spectrum.
Together, these techniques allow for a step-by-step assembly of the molecular structure, making 2D NMR a cornerstone in the characterization of complex molecules like this compound researchgate.netnih.govacs.org.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by the highly conjugated corrin macrocycle, which acts as a chromophore.
Corrin Chromophore Analysis and Conjugation Effects within the Macrocycle
The electronic spectrum of this compound is characteristic of a corrinoid, displaying several distinct absorption bands originating from π-π* transitions within the delocalized 14 π-electron system of the macrocycle researchgate.netnih.gov. The spectrum typically features:
The γ-band: This is the most intense band, appearing in the near-UV region. It is a hallmark of the corrin chromophore.
The α- and β-bands: These are weaker bands found in the visible region of the spectrum, giving the compound its characteristic red/purple color.
The precise position and intensity of these bands are sensitive to the electronic structure of the macrocycle and the axial ligands on the cobalt ion researchgate.netnih.gov. Studies comparing this compound with derivatives where the conjugation is interrupted show that a less-conjugated system results in a blue-shift (shift to shorter wavelengths) of the absorption bands and a decrease in the intensity of the γ-band researchgate.netfigshare.com. The UV-Vis spectral data indicate a strong interaction and orbital overlap between the fully conjugated corrin ring and the central cobalt ion's orbitals in this compound, which imparts a more covalent character to the metal center nih.govacs.org.
Table 3: Characteristic UV-Vis Absorption Bands for the Corrin Chromophore of this compound The spectrum is characterized by these main features rather than specific single wavelength values, which can vary slightly with solvent.
| Band | Region | Relative Intensity | Electronic Transition |
| γ-Band | Near-UV (~360-370 nm) | Very Strong | π → π |
| α, β-Bands | Visible (~490-590 nm) | Weak to Medium | π → π |
Mass Spectrometry (MALDI-ToF) in Molecular Structure Confirmation and Purity Assessment
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful analytical technique for the characterization of large organic molecules like this compound. biomerieux.com It is instrumental in confirming the molecular weight of the synthesized compound and assessing its purity with high accuracy and sensitivity. biomerieux.com
The molecular formula for this compound is C₅₄H₇₃CoN₆O₁₄, which corresponds to a formula weight of 1089.12 g/mol . chemicalbook.com In a typical MALDI-ToF analysis, the intact molecule can be observed as a protonated adduct [M+H]⁺. For related cobalamin compounds like cyanocobalamin (B1173554) (Vitamin B₁₂), the use of specific matrices such as 4-chloro-α-cyanocinnamic acid (ClCCA) has been shown to be effective in generating the protonated molecular ion as the base peak (e.g., [M+H]⁺ at m/z 1355.58 for cyanocobalamin). nih.gov
A common fragmentation pattern observed in the mass spectra of cyanocobalamins is the loss of the axial cyanide (CN) ligand. researchgate.net This would result in a fragment ion [M-CN+H]⁺. For this compound, observing the parent molecular ion at the expected m/z ratio and characteristic fragment ions provides strong evidence for the correct molecular structure. The high resolution of ToF analyzers allows for precise mass determination, which helps to distinguish the target compound from potential impurities or side products, thereby serving as a critical tool for purity assessment. Tandem mass spectrometry (MS/MS) can further be used to analyze the fragmentation patterns of selected ions, providing detailed structural information about different parts of the molecule, such as the corrin core and the side chains. rsc.orgresearchgate.net
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique has been applied to this compound (often referred to as cobester) to elucidate its precise solid-state conformation, including the geometry of the corrin ring, the coordination of the cobalt center, and the orientation of the peripheral side chains. rsc.orgpsu.edu
The structure of the anhydrous form of this compound has been solved, revealing critical details about its molecular architecture. rsc.orgpsu.edu It crystallizes in the orthorhombic space group P2₁2₁2₁, with one molecule in the asymmetric unit. rsc.org The detailed analysis provides accurate bond lengths and angles for the corrin nucleus. rsc.org
Furthermore, the structure of an isopropanol (B130326) (PrⁱOH) adduct of this compound has also been determined. rsc.org This analysis showed that the compound crystallizes in the monoclinic space group P2₁ and revealed specific hydrogen-bonding interactions where one axial cyanide ligand is hydrogen-bonded to the isopropanol solvent molecule. rsc.org Such studies are crucial for understanding intermolecular interactions and the effects of the crystal packing environment on the molecule's conformation.
Table 2: Crystallographic Data for this compound
| Parameter | Anhydrous Form | Isopropanol Adduct | Reference |
|---|---|---|---|
| Crystal System | Orthorhombic | Monoclinic | rsc.orgrsc.org |
| Space Group | P2₁2₁2₁ | P2₁ | rsc.orgrsc.org |
| a (Å) | 18.931(6) | 16.332(6) | rsc.orgrsc.org |
| b (Å) | 18.960(5) | 13.252(5) | rsc.orgrsc.org |
| c (Å) | 15.643(6) | 14.475(5) | rsc.orgrsc.org |
| β (°) | 90 | 109.75(3) | rsc.org |
| Z (Molecules/unit cell) | 4 | 2 | rsc.orgpsu.edu |
Vibrational Spectroscopy (IR) for Axial Ligand Stretching Frequencies (νCN)
Vibrational spectroscopy, specifically infrared (IR) spectroscopy, is a valuable tool for probing specific functional groups within a molecule. For this compound, the stretching frequency of the axial cyanide ligands (νCN) provides direct insight into the electronic environment of the Co(III) center. The C≡N triple bond exhibits a strong, sharp absorption band in a region of the IR spectrum that is relatively free from other interfering signals. libretexts.org
The position of the νCN band is sensitive to the nature of the interactions between the cobalt center and its equatorial and axial ligands. Research has shown that as the strength of the electronic interaction between the Co(III) ion and the equatorial corrin macrocycle increases, the νCN of the axially coordinated cyanide shifts to a lower frequency (wavenumber). nih.govacs.org This is because a more electron-rich interaction between the corrin and the cobalt allows for greater π-backbonding from the metal to the π* orbitals of the cyanide ligands, which weakens the C≡N bond and lowers its stretching frequency.
In this compound (DCCbs), the νCN is observed at 2123 cm⁻¹. nih.govacs.org When the conjugation of the corrin ring is disrupted, as in the derivative (5R,6R)-Coα,Coβ-dicyano-5,6-dihydro-5-hydroxy-heptamethylcob(III)yrinate-c,6-lactone (DCSYCbs), the interaction between the equatorial ligand and the cobalt is weakened. nih.gov This results in less backbonding to the cyanide ligands, a stronger C≡N bond, and a shift of the νCN to a higher frequency of 2138 cm⁻¹. nih.govacs.org This shift provides clear spectroscopic evidence of the electronic perturbations within the molecule.
Table 3: Axial Cyanide Stretching Frequencies (νCN) in this compound and a Derivative
| Compound | ν(C≡N) (cm-1) | Reference |
|---|---|---|
| This compound (DCCbs) | 2123 | nih.govacs.org |
| (5R,6R)-Coα,Coβ-dicyano-5,6-dihydro-5-hydroxy-heptamethylcob(III)yrinate-c,6-lactone (DCSYCbs) | 2138 | nih.govacs.org |
Coordination Chemistry and Metal Ligand Interactions of the Cobalt Center in Dicyanocobyrinic Acid Heptamethyl Ester
Intrinsic Electronic Properties of the Co(III) Ion within the Corrin (B1236194) Macrocycle
The electronic character of the Cobalt(III) ion in dicyanocobyrinic acid heptamethyl ester is significantly modulated by the equatorial corrin macrocycle. The extensive π-conjugated system of the corrin ligand engages in a strong interaction with the central metal ion. capes.gov.br This interaction facilitates the delocalization of electron density from the electron-rich corrin to the Co(III) ion, imparting a degree of soft, covalent character to the metal center. nih.govacs.org
Spectroscopic data provides quantitative insight into this relationship. The ⁵⁹Co NMR resonance of this compound is observed at 4074 ppm. nih.govacs.org When the corrin's conjugation is interrupted, as in a modified derivative, this resonance shifts downfield, indicating a less shielded, "harder" cobalt center. nih.gov Similarly, the vibrational frequency of the axially coordinated cyanide ligands (ν(CN)) is sensitive to the electronic properties of the cobalt. In this compound, this frequency is found at 2123 cm⁻¹. capes.gov.brnih.govacs.org A stronger interaction between the Co(III) ion and the equatorial corrin ligand leads to a lower ν(CN) stretching frequency. nih.govacs.org
Theoretical studies using Density Functional Theory (DFT) corroborate these experimental findings. nih.gov Calculations show greater overlap between the corrin and the metal orbitals in this compound compared to derivatives with less conjugated macrocycles. nih.govacs.org This enhanced orbital overlap results in a softer and more covalent nature for the cobalt ion. nih.govacs.org
Mechanistic Studies of Axial Ligand Substitution Kinetics and Thermodynamics
The Co(III) ion, typically considered kinetically inert, displays remarkable lability when coordinated within a corrin macrocycle. wits.ac.za This enhanced reactivity is central to the function of related cobalamins and is a subject of detailed mechanistic investigation. Studies of axial ligand substitution are typically performed on the aquacyano derivative, aquacyanocobyrinic acid heptamethyl ester, where one cyanide ligand has been replaced by a labile water molecule.
Quantitative Determination of Equilibrium Constants (log K) for Ligand Binding
The thermodynamics of axial ligand substitution, specifically the replacement of the water molecule in aquacyanocobyrinic acid heptamethyl ester ([ACCbs]⁺), have been quantified for various incoming ligands. The equilibrium constants (log K) reflect the affinity of the cobalt center for different donor atoms. The metal center in [ACCbs]⁺, being relatively soft, shows a preference for softer ligands. nih.gov For instance, the equilibrium constant for the binding of the soft C-donor cyanide ion is significantly higher than for harder N-donor ligands like azide (B81097). nih.gov
| Ligand | Donor Atom | log K (at 25 °C) | Reference |
|---|---|---|---|
| CN⁻ | C | 7.59 | nih.gov |
| SO₃²⁻ | S | 5.23 | nih.gov |
| NO₂⁻ | N | 3.13 | nih.gov |
| N₃⁻ | N | 2.78 | nih.gov |
| S₂O₃²⁻ | S | 2.28 | nih.gov |
Analysis of the Kinetic cis-Effect and Trans-Effect in Axial Ligand Lability
The lability of axial ligands in octahedral cobalt(III) corrins is largely governed by a pronounced cis-effect exerted by the equatorial corrin ligand. wits.ac.zawikipedia.org The cis-effect refers to the labilization of ligands positioned cis (adjacent) to an influencing ligand. wikipedia.org In this context, the electron-donating corrin ring enhances the rate of substitution of the axial ligands. wits.ac.za This is postulated to occur through the delocalization of electron density to the Co(III) ion, giving it a more labile, Co(II)-like character. wits.ac.za
Kinetic studies comparing the substitution of water in aquacyanocobyrinic acid heptamethyl ester ([ACCbs]⁺) with that in a derivative with an interrupted π-system ([ACSYCbs]⁺) by cyanide ion highlight this effect. The reaction is significantly faster for [ACCbs]⁺, with the second-order rate constant being 2.6 to 4.6 times larger, depending on the temperature. nih.gov The activation enthalpy (ΔH‡) for this reaction is about 12 kJ mol⁻¹ smaller for [ACCbs]⁺, which is consistent with an earlier, more stabilized transition state due to the greater bonding between the softer metal center and the incoming cyanide ligand. nih.gov This demonstrates how the electronic structure of the equatorial corrin has a profound cis-influence on the kinetics of axial ligand substitution. researchgate.net
The trans-effect, where a ligand influences the substitution rate of the ligand directly opposite to it, is also a factor. libretexts.org In this compound, the two cyanide ligands are trans to each other. Cyanide is a strong π-accepting ligand known to have a strong trans-effect, which would contribute to the lability of the opposing cyanide ligand. youtube.com
Influence of Corrin Ring Distortion and Macrocyclic Cavity Size on Coordination Properties
Structural modifications to the corrin ring have a significant impact on the coordination properties of the cobalt center. The relatively small cavity of the corrin macrocycle is thought to compress the Co(III) ion, influencing its chemistry. wits.ac.za
Cleavage of the corrin ring, for instance by breaking the C5-C6 bond, creates a seco-corrin structure that relieves these steric constraints. wits.ac.zaresearchgate.net This modification leads to a more "Co(III)-like" or harder metal center. researchgate.net As a result, the affinity for soft ligands like cyanide (a π-acceptor) decreases significantly, while the affinity for harder, π-donating ligands like azide increases. researchgate.net DFT calculations suggest that upon ring cleavage, the bonds to the axial ligands can become shorter, which may explain the highly negative enthalpy values observed for ligand substitution in these modified systems. researchgate.net
Similarly, interrupting the corrin's π-electron system without cleaving the ring, as seen in the "stable yellow" derivative, also hardens the Co(III) center. nih.gov This leads to a decreased affinity for soft ligands and increased affinity for hard ligands, demonstrating that the electronic delocalization of the intact corrin ring is crucial for maintaining the soft character of the cobalt ion. nih.gov
Specific Interactions with Selected Inorganic and Organic Small Molecules
Cyanide Coordination and Exchange Mechanisms
The exchange of cyanide ligands, while thermodynamically disfavored, is kinetically accessible due to the cis-labilizing effect of the corrin ring. The substitution of a water ligand by cyanide is rapid, and in some corrinoids, the rate of cyanide substitution can be too fast to be measured by stopped-flow techniques. researchgate.net Furthermore, free cyanide in solution can act as a catalyst for ligand substitution reactions, further complicating the exchange mechanisms. researchgate.net The kinetic lability of the cyanide ligand in [ACCbs]⁺ is significantly greater than in derivatives with a modified, less electron-donating corrin ring, reinforcing the role of the macrocycle's electronic structure in facilitating these exchange processes. nih.gov
Reaction with Halogen-Containing Species (e.g., Hypochlorous Acid, Chlorinated Derivatives)
The interaction of this compound, also referred to as cobester, with halogen-containing species has been a subject of scientific inquiry, revealing insights into the reactivity of the corrin ring and the cobalt center. Research has demonstrated the successful preparation of chloro derivatives of this compound. Specifically, a 10-chloro derivative has been synthesized, and the properties of the intermediates in this synthesis have been studied. researchgate.netnih.gov The electronic absorption spectra of these chlorinated products have also been documented. nih.gov
While direct kinetic studies on the reaction of this compound with hypochlorous acid (HOCl) are not extensively detailed in the available literature, comprehensive kinetic analyses have been performed on the closely related compound, dicyanocobinamide ((CN)₂-Cbi). These studies provide a valuable model for understanding the reactivity of this compound. The reaction between (CN)₂-Cbi and HOCl is a multi-step process. nih.govplos.orgnih.gov
Stopped-flow analysis of the reaction of dicyanocobinamide with hypochlorous acid reveals at least three discernible steps. The initial two steps involve the sequential replacement of the two cyanide ligands by hypochlorite (B82951). nih.govnih.gov This is followed by a third step which leads to the destruction of the corrin ring. nih.govnih.gov The formation of the intermediate species, (OCl)(CN)-Cbi, and its subsequent conversion to (OCl)₂-Cbi have been characterized kinetically. nih.govnih.gov
The reaction kinetics suggest that the replacement of the first cyanide ligand by hypochlorite alters the trans effect of the ligands, which in turn influences the affinity and accessibility of the cobalt center for the second hypochlorite molecule. researchgate.net This results in a significantly lower rate for the second substitution step compared to the first. nih.govnih.gov The linear dependence of the apparent rate constants on the concentration of HOCl, with y-intercepts close to zero, indicates that the binding of hypochlorous acid is an irreversible, one-step mechanism in each substitution phase. researchgate.net
The reaction of dicyanocobinamide with excess hypochlorous acid also leads to the formation of cyanogen (B1215507) chloride (CNCl), a toxic byproduct. nih.gov The amount of CNCl generated from the destruction of (CN)₂-Cbi by HOCl has been found to be approximately 1.8 times greater than that produced from the reaction of cyanocobalamin (B1173554) (Cbl) with HOCl under similar conditions. nih.gov
Kinetic Data for the Reaction of Dicyanocobinamide with Hypochlorous Acid
| Reaction Step | Description | Second-Order Rate Constant (µM⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Step 1 | Formation of (OCl)(CN)-Cbi | 0.002 | nih.govnih.gov |
| Step 2 | Conversion to (OCl)₂-Cbi | 0.0002 | nih.govnih.gov |
Interaction with Proton Sources and pH Dependence of Coordination
The coordination environment of the cobalt center in this compound is sensitive to the presence of proton sources and changes in pH. The dicyano form of cobyrinic acid heptamethyl ester (DCCbs) can be converted to the aquacyanocobyrinic acid heptamethyl ester (ACCbs) in a methanol/acetic acid solution. nih.gov This reaction involves the protonation of one of the coordinated cyanide ligands, leading to its dissociation as hydrogen cyanide (HCN) and the coordination of a water molecule from the solvent. nih.gov
The electronic spectra of cobyrinates are also influenced by pH. For instance, theoretical calculations on adenosylcobalamin (AdoCbl) have shown that changing the pH from 7 to 1 results in a blue shift of the lowest intense transition in the absorption spectrum by approximately 13 nm. researchgate.net This highlights the sensitivity of the electronic structure of the corrin ring to proton concentration.
The interaction with proton sources is a key aspect of the chemistry of cobalamins and their derivatives, influencing the nature of the axial ligands and, consequently, the reactivity of the cobalt center. The protonation-induced ligand displacement is a fundamental reaction in the coordination chemistry of these molecules.
Acidity Constant for Aquacyanocobyrinic Acid Heptamethyl Ester
| Compound | Equilibrium | pKa | Reference |
|---|---|---|---|
| Aquacyanocobyrinic acid heptamethyl ester | [Co(III)(corrin)(CN)(H₂O)] ⇌ [Co(III)(corrin)(CN)(OH)]⁻ + H⁺ | Not explicitly stated in search results | researchgate.net |
Redox Chemistry and Electrochemistry of Dicyanocobyrinic Acid Heptamethyl Ester
Reversible Redox Processes of the Central Cobalt Ion (Co(III)/Co(II)/Co(I))
The central cobalt atom in dicyanocobyrinic acid heptamethyl ester can exist in three primary oxidation states: Co(III), Co(II), and Co(I). nih.gov These states are accessible through reversible one-electron transfer processes. The initial state, Co(III), is electron-deficient (electrophilic). nih.gov It can be reduced to the Co(II) state, which behaves as a radical species. nih.gov A further reduction leads to the highly nucleophilic Co(I) state. nih.gov
The redox potentials for these transitions are influenced by both the equatorial corrin (B1236194) ring and the axial ligands. nih.govacs.org In this compound, the two axial cyanide ligands create a specific electronic environment around the cobalt center. The corrin ligand itself interacts strongly with the metal, which influences the redox behavior. researchgate.net The reduction from Co(III) to Co(II) and subsequently to Co(I) is a key feature of its reactivity. uzh.ch For instance, the Co(II)/Co(I) redox couple for a related dehydrocorrin complex, Co(II)-pyrocobester, was observed at E₁⸝₂ = -0.30 V vs Ag/AgCl in acetonitrile (B52724). acs.org This was a positive shift of 0.28 V compared to the cobester (this compound), indicating the influence of the macrocycle's electronic structure on the redox potential. acs.org
The thermodynamics of electron transport are significantly affected by the nature of the axial substituents. nih.gov While specific potential values for this compound can vary with experimental conditions (solvent, electrode, etc.), the sequential reduction is a hallmark of its electrochemical profile. The Co(I) state, often referred to as a "supernucleophile," is a potent reductant and is crucial for many catalytic reactions. nih.govrsc.org
Table 1: Oxidation States and Properties of Cobalt in Cobyrinates
| Cobalt Oxidation State | Electronic Character | Common Role |
|---|---|---|
| Co(III) | Electrophilic | Stable starting form |
| Co(II) | Radical | Intermediate species |
| Co(I) | Nucleophilic | Potent reductant/catalyst |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a primary electrochemical technique used to study the redox behavior of this compound. rsc.orgresearchgate.net This method involves scanning the potential of an electrode and measuring the resulting current, providing information about the redox potentials and kinetics of electron transfer reactions. researchgate.net
In a typical CV experiment for a vitamin B12 derivative, a three-electrode setup is used, often with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum counter electrode. rsc.org The resulting voltammogram reveals the potentials at which the Co(III)/Co(II) and Co(II)/Co(I) transitions occur. For example, CV measurements of related cobalamins show distinct redox peaks corresponding to these one-electron reduction steps. researchgate.net
The kinetics of these electron transfers can sometimes be slow. Spectroelectrochemical techniques, which combine electrochemistry with UV-vis spectroscopy, have shown that even when CV waves are not clearly discernible, the one-electron reduction from Co(III) to Co(II) does occur quantitatively, albeit slowly in some cases. uc.edu The shape of the CV waves can also provide insight into the reaction mechanism; for instance, the absence of a reversible wave after the generation of the Co(I) species in the presence of an electrophile indicates a rapid subsequent chemical reaction. rsc.org
The solvent and supporting electrolyte play a crucial role. Studies are often conducted in nonaqueous media like acetonitrile (MeCN) or dimethylformamide (DMF) with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO₄). rsc.orgresearchgate.netrsc.org
Investigation of Excited State Electron Transfer after Visible Light Absorption
The Co(I) form of cobalamin derivatives, including this compound, can act as a potent photoreductant upon absorption of visible light. rsc.org When the Co(I) species is excited by light, it can transfer an electron to a suitable acceptor, a process known as excited state electron transfer. rsc.orgrsc.org
Research has demonstrated this phenomenon by anchoring this compound to a mesoporous titanium dioxide (TiO₂) thin film. rsc.org The Co(III) form is first electrochemically reduced to the Co(I) state. rsc.org Upon excitation with a laser pulse, this TiO₂|Cob(I) complex undergoes rapid excited state electron transfer (with a rate constant, kₑt > 10⁸ s⁻¹) to the TiO₂, forming the Co(II) state. rsc.org
The quantum yield of this electron transfer has been found to be dependent on the excitation wavelength. rsc.org For instance, excitation at 532 nm and 683 nm resulted in a relative quantum yield near unity, while excitation at 436 nm showed a lower yield. rsc.org This suggests that the electron transfer originates from a metal-to-ligand charge transfer (MLCT) excited state rather than a ligand-centered π→π* excited state. rsc.org The excited state reduction potential of the related cob(II/I*)alamin has been estimated to be approximately -1900 mV vs. NHE, highlighting its power as a reductant. rsc.org Femtosecond transient absorption spectroscopy on a related Co(I)-pyrocobester estimated the lifetime of the excited Co(I) state to be 29 picoseconds. acs.org
Table 2: Relative Quantum Yields for Excited State Electron Transfer of TiO₂|Cobyrinate
| Excitation Wavelength (nm) | Relative Quantum Yield (Φᵣₑₗ) |
|---|---|
| 436 | < 1 |
| 532 | ~ 1 |
| 683 | ~ 1 |
Data derived from studies on related TiO₂|Cobalamin systems, with the cobyrinate expected to be similar. rsc.org
Electrosynthesis Applications involving Carboxylic Acid Derivatives
The potent nucleophilic and reductive capabilities of the electrochemically generated Co(I) species from vitamin B12 derivatives are harnessed in various electrosynthesis applications. dntb.gov.ua These applications often involve the formation of carbon-carbon or carbon-heteroatom bonds, including reactions with carboxylic acid derivatives.
One key application is the catalytic reduction of alkyl halides. For example, the Co(I) center of cobalamin, generated electrochemically, has been shown to react with ethyl chloroacetate, a carboxylic acid ester. researchgate.net This initiates a catalytic cycle for dehalogenation. Furthermore, electrosynthesis catalyzed by B12 complexes can transform substrates like benzotrichloride (B165768) into ethyl benzoate (B1203000) in the presence of ethanol, demonstrating the formation of a carboxylic acid ester. researchgate.net
These catalytic systems can be highly effective. Polymer-modified electrodes containing B12 derivatives have been used for the reductive cross-coupling of ethyl iodide and acrylonitrile (B1666552) to produce valeronitrile, showcasing the formation of a new C-C bond. dntb.gov.ua Other research has shown that a modified vitamin B12 derivative can catalyze the 1,2-migration of a carboxylic ester group in a bromo-diester substrate under electrochemical reduction and irradiation. researchgate.net These examples underscore the utility of electrochemically controlled B12 derivatives in mediating complex organic transformations involving carboxylic acid functionalities.
Mechanistic Insights into the Chemical Reactivity of Dicyanocobyrinic Acid Heptamethyl Ester
Photochemical Reactions and Photo-Induced Transformations
The interaction of dicyanocobyrinic acid heptamethyl ester with light initiates several transformations, primarily centered on the lability of the axial ligands and the redox state of the cobalt ion. While specific studies on this compound are detailed, the general photochemical behavior of closely related cobalamins, such as cyanocobalamin (B1173554) (Vitamin B12), provides a strong framework for understanding its reactivity. researchgate.netresearchgate.net Photodegradation of these corrinoids typically proceeds through pathways including photoaquation, photoreduction, and photo-oxygenolysis. researchgate.netresearchgate.net
In aqueous solutions, a primary photochemical reaction is photoaquation , where one or both of the axial cyanide ligands are replaced by water molecules. researchgate.net This process is initiated by the absorption of light, which populates an excited state where the Co-CN bond is weakened, facilitating ligand exchange with the solvent. This transformation leads to the formation of aquacyanocobyrinic acid heptamethyl ester or diaquacobyrinic acid heptamethyl ester.
The presence of reducing agents, such as ascorbic acid, can significantly accelerate the photodegradation process. researchgate.net Light exposure in the presence of a reductant can lead to photoreduction , converting the Co(III) center to a Co(II) state. The stability of this reduced form is highly dependent on the presence of oxygen.
| Photochemical Reaction Type | Reactant | Conditions | Primary Product(s) | Citation |
| Photoaquation | This compound | Aqueous solution, UV/Visible light | Aquacyanocobyrinic acid heptamethyl ester | researchgate.net |
| Photoreduction | This compound | Light, Reducing agent (e.g., Ascorbic Acid) | Cob(II)yrinic acid heptamethyl ester | researchgate.net |
| Photo-oxygenolysis | This compound | Light, Oxygen, Reducing agent | Corrin (B1236194) ring cleavage products | researchgate.netresearchgate.net |
These reactions highlight the light-sensitive nature of the corrin ring system, which can lead to either simple ligand exchange or more complex redox-mediated degradation.
Oxidation Reactions (e.g., Photosensitized Oxygenation)
The corrin ring of this compound (DCCbs) is susceptible to oxidation, which can significantly alter its electronic and structural properties. A key, well-characterized oxidation reaction involves the transformation of DCCbs into a stable, yellow derivative known as (5R,6R)-Coα,Coβ-dicyano-5,6-dihydro-5-hydroxy-heptamethylcob(III)yrinate-c,6-lactone (DCSYCbs). nih.govresearchgate.net
This transformation involves the oxidation of the C5 carbon and subsequent cyclization of the side chain to create a lactone ring at C6. nih.gov The most significant consequence of this oxidation is the interruption of the extensive π-electron delocalization within the corrin macrocycle. nih.govresearchgate.net The original 14-π electron system is broken, resulting in a triazamethine system with a less extensive network of four conjugated double bonds. nih.govresearchgate.net This change in the electronic structure is responsible for the dramatic color shift from the typical red/purple of cob(III)yrinates to yellow. nih.gov
The structural and spectral changes accompanying this oxidation are profound.
| Property | This compound (DCCbs) | Oxidized Product (DCSYCbs) | Citation |
| Appearance | Red/Purple | Yellow | nih.govresearchgate.net |
| Corrin System | 13-atom, 14 π-electron delocalized system | Interrupted conjugation; triazamethine system | nih.govresearchgate.net |
| Key Structural Change | Double bond between C5-C6 | Hydroxyl group at C5, lactone at C6, elongated C5-C6 single bond | nih.govresearchgate.net |
| UV-vis γ-band | Intense absorption band | Much less intense γ-band, shifted to shorter wavelength | nih.govresearchgate.net |
| 59Co NMR Shift | ~4074 ppm | ~4298 ppm (downfield shift) | nih.gov |
| IR ν(CN) Stretch | 2123 cm⁻¹ | 2138 cm⁻¹ | nih.gov |
The downfield shift in the 59Co NMR and the higher frequency of the cyanide stretch (ν(CN)) in DCSYCbs indicate that the less-conjugated macrocycle interacts more weakly with the Co(III) ion compared to the native corrin ring in DCCbs. nih.gov This gives the metal center in the parent compound a softer, more covalent character. nih.gov
Reductive Processes (e.g., Reaction with Ascorbic Acid)
Ascorbic acid (vitamin C) is a classic reducing agent for cobalamins and their derivatives, capable of reducing the Co(III) center to Co(II). researchgate.netresearchgate.net The reaction between this compound and ascorbic acid (AH₂) proceeds via the reduction of the cobalt ion, a process whose kinetics and products are highly dependent on the reaction conditions, particularly pH and the presence of oxygen. nih.govnih.govscispace.com
Under anaerobic conditions, the reduction of the Co(III) center to Co(II) can be observed directly. nih.gov However, the resulting Co(II) species is rapidly re-oxidized to Co(III) by molecular oxygen. nih.gov Therefore, under aerobic conditions, the reaction often manifests as a redox cycle that consumes oxygen, followed by the eventual degradation of the corrin macrocycle if an excess of reductant is present. nih.govnih.gov
Several factors influence the rate of this reductive degradation:
| Factor | Effect on Reaction Rate | Mechanism/Observation | Citation |
| pH | Rate is pH-dependent, maximal around pH 5.0 | Influences the protonation state of both ascorbic acid and the corrinoid. | scispace.com |
| Oxygen | Prevents accumulation of Co(II) product | Rapid re-oxidation of Co(II) to Co(III) occurs in the presence of air. | nih.gov |
| Axial Ligand | Faster for aquated forms than cyano forms | The reduction of hydroxocobalamin (B81358) by ascorbate (B8700270) is 20-100 times faster than that of cyanocobalamin. | researchgate.netscispace.com |
| Ascorbic Acid Conc. | Rate increases with increasing concentration | The reaction follows apparent first-order kinetics with respect to the corrinoid. | researchgate.netnih.gov |
| Light | Accelerates degradation | Light exposure destabilizes the molecule, making it more susceptible to reduction. | researchgate.net |
Stability and Degradation Pathways of the Corrin Ring System under Various Conditions
The stability of this compound is a function of its environment, including solvent, pH, light exposure, and the presence of reactive chemical species. The integrity of the corrin ring system is paramount to its characteristic properties.
One degradation pathway is the oxidative cleavage at the C5 position, as detailed in section 6.2, which fundamentally alters the conjugated system of the macrocycle. nih.govresearchgate.net Another pathway involves electrophilic substitution at the C10 position of the macrocycle, where derivatives such as C10-chloro, C10-acetate, and C10-trifluoroacetate have been prepared, demonstrating the ring's reactivity under specific synthetic conditions. nih.gov
The solvent environment plays a critical role in the stability and electronic properties of the compound, primarily through interactions with the axial cyanide ligands. Studies have shown that the electronic absorption spectrum is sensitive to solvent polarity and the ability of the solvent to form hydrogen bonds.
| Solvent Type | Example Solvent | γ-band Wavelength (λmax) | Effect | Citation |
| Non-polar | Benzene (B151609), CCl₄ | ~374 nm | Weaker interaction with cyanide ligands. | wikipedia.org |
| Polar Aprotic | Acetonitrile (B52724) (MeCN) | ~371 nm | Moderate interaction, possibly with the methyl group's partial positive charge. | wikipedia.org |
| Protic | Water, Methanol (MeOH) | ~368 nm | Strong hydrogen bonding to the coordinated cyanide reduces its electron-donating power. | wikipedia.org |
This solvatochromism demonstrates that hydrogen bonding to the cyanide ligands weakens their donor power towards the cobalt center, which in turn affects the electronic transitions of the entire molecule. wikipedia.org This interaction underscores the sensitivity of the corrin system to its immediate chemical environment. Furthermore, the degradation initiated by reducing agents like ascorbic acid, especially when combined with light, represents a major instability, leading to the ultimate destruction of the corrin ring. researchgate.netnih.gov
Computational Chemistry and Theoretical Modeling of Dicyanocobyrinic Acid Heptamethyl Ester
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has been extensively applied to unravel the intricate details of the electronic structure and bonding in dicyanocobyrinic acid heptamethyl ester. researchgate.netnih.govbiointerfaceresearch.com DFT calculations offer a quantum-mechanical framework to understand electron distribution, the nature of cobalt-ligand bonds, and the influence of the macrocycle on the metal center. researchgate.net
Table 1: Selected DFT-Calculated Properties of this compound
| Property | Finding | Significance |
| Metal-Ligand Bonding | The Co-C (axial) and Co-N (equatorial) bonds exhibit significant covalent character. researchgate.net | Indicates strong, stable coordination of the ligands and the corrin (B1236194) ring to the cobalt center. |
| Charge Distribution | The corrin ring modulates the electronic properties of the Co(III) ion. researchgate.net | Affects the affinity of the complex for different types of axial ligands. |
| Frontier Orbitals | There is a greater overlap between the corrin and the metal orbitals in this compound (DCCbs) compared to some of its derivatives. nih.govacs.org | This overlap influences the electronic transitions and the softer, more covalent nature of the cobalt ion. nih.govacs.org |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. mdpi.com | A smaller gap generally suggests higher reactivity and easier electronic excitation. |
Note: Specific calculated values can vary based on the level of theory (functional and basis set) employed.
Time-Dependent Density Functional Theory (TD-DFT) for Predicting Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting and interpreting the electronic absorption spectra of molecules, including the complex spectrum of this compound. mdpi.comresearchgate.netresearchgate.net This technique calculates the energies and intensities of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.
The experimental electronic spectrum of this compound is well-reproduced by TD-DFT calculations, for instance, at the PBE1PBE/6-311G(d,p) level of theory. researchgate.netnih.govacs.org The spectrum is dominated by intense π → π* transitions within the highly conjugated corrin macrocycle. The most prominent of these is the Soret band (or γ-band) in the near-UV region, with less intense Q-bands (α- and β-bands) appearing at longer wavelengths in the visible region. researchgate.netresearchgate.net TD-DFT calculations are crucial for assigning these bands to specific electronic excitations, confirming the π → π* nature of these key transitions. researchgate.net
Table 2: Comparison of Experimental and TD-DFT Predicted Electronic Absorption Bands
| Band | Typical Experimental Region (nm) | Transition Assignment (from TD-DFT) |
| γ-band (Soret) | ~370 nm | Intense π → π* transition localized on the corrin ring. researchgate.net |
| α- and β-bands (Q-bands) | ~500 - 600 nm | Lower energy π → π* transitions within the corrin macrocycle. |
Note: The exact wavelengths and intensities predicted by TD-DFT are sensitive to the chosen functional, basis set, and solvent model. researchgate.net
Gauge-Including Atomic Orbital (GIAO-DFT) Methods for NMR Chemical Shift Prediction and Assignment
The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the complexity of its ¹H and ¹³C NMR spectra makes unambiguous signal assignment challenging. The Gauge-Including Atomic Orbital (GIAO) method, integrated within the DFT framework, has become a standard and reliable tool for the accurate prediction of NMR chemical shifts. nih.govrsc.orgresearchgate.netimist.ma
The GIAO-DFT approach calculates the isotropic magnetic shielding tensors of nuclei, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). imist.ma This computational prediction provides powerful support for experimental assignments. For this compound and its derivatives, GIAO-DFT calculations have been successfully used to assign complex resonances, such as those of the ¹³C nuclei in the axial cyanide ligands, which can be difficult to assign solely from experimental 2D NMR data. researchgate.netnih.govacs.org The strong correlation between calculated and experimental shifts validates the proposed chemical structure. researchgate.net
Table 3: Illustrative GIAO-DFT Prediction for ¹³C NMR Chemical Shifts
| Carbon Environment | Typical Experimental δ (ppm) | Typical GIAO-DFT Calculated δ (ppm) |
| Corrin Ring (sp²) | 95 - 180 | High correlation with experimental values after scaling. |
| Axial Cyanide Ligands | 120 - 135 | Assignments confirmed with GIAO-DFT calculations. nih.govacs.org |
| Ester Carbonyls | 170 - 175 | Predictable with high accuracy. |
| Ester Methyls | ~52 | Predictable with high accuracy. |
Note: Calculated chemical shifts are typically linearly scaled to correct for systematic errors inherent in the theoretical method. mdpi.com
Molecular Mechanics and Molecular Dynamics Simulations in Elucidating Conformational Preferences and Ligand Interactions
While DFT methods are excellent for electronic properties, they are computationally intensive for exploring the vast conformational space and long-timescale dynamics of a large molecule like this compound. For these purposes, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable. nih.govmdpi.com These methods use classical force fields to model the potential energy of the system, allowing for the simulation of molecular motion over time.
MD simulations can provide critical insights into the flexibility of the corrin ring and the conformational preferences of its numerous side chains. nih.gov This is essential for understanding how the molecule's three-dimensional shape influences its interactions with other molecules. Furthermore, MD simulations can be used to study the dynamics of ligand binding and dissociation from the cobalt center and to analyze the role of solvent molecules in stabilizing different conformations. While specific MM/MD studies focused exclusively on this compound are not widely reported in the search results, the application of these techniques would be invaluable for understanding its dynamic behavior.
Table 4: Potential Insights from MM and MD Simulations
| Area of Investigation | Potential Findings |
| Conformational Dynamics | Characterization of the corrin ring's puckering modes and the rotational freedom of the seven ester-containing side chains. |
| Ligand Interaction Pathways | Simulation of the association and dissociation pathways for the axial cyanide ligands or their exchange with other ligands like water. |
| Solvent Structure | Analysis of the hydration shell around the molecule and its influence on conformational stability. |
| Overall Molecular Shape | Determination of the ensemble of low-energy conformations adopted by the molecule in solution. |
Role of Dicyanocobyrinic Acid Heptamethyl Ester in Chemical Catalysis and Biomimetic Systems
Dicyanocobyrinic Acid Heptamethyl Ester as a Precursor for Catalytically Active Corrinoid Complexes
This compound, often referred to as 'cobester', is a crucial starting material for the synthesis of other, more complex corrinoid structures with catalytic activities. nih.govnih.gov Its peripheral ester groups and the axial cyanide ligands can be chemically modified to generate a range of derivatives with tailored electronic and steric properties.
For instance, this compound (DCCbs) can be converted into a stable yellow derivative, (5R,6R)-Coα,Coβ-dicyano-5,6-dihydro-5-hydroxy-heptamethylcob(III)yrinate-c,6-lactone (DCSYCbs). nih.govresearchgate.net This transformation involves the oxidation of the C5 carbon and cyclization of the c side chain to form a lactone. nih.govresearchgate.net Such modifications alter the electronic properties of the corrin (B1236194) ring, which in turn influences the catalytic behavior of the cobalt center. nih.gov The interruption of the π-electron delocalized system of the corrin ring in DCSYCbs, compared to DCCbs, demonstrates how the precursor can be manipulated to fine-tune the characteristics of the resulting complex. nih.govresearchgate.net
Furthermore, research has described the preparation of C10 acetate (B1210297), trifluoroacetate, and chloro derivatives of this compound, highlighting its versatility as a precursor for a variety of catalytically relevant molecules. nih.gov The ability to introduce different functional groups at specific positions on the corrin ring allows for the systematic development of new catalysts.
Exploration in Biomimetic Catalysis Mimicking Vitamin B12 Dependent Enzymes
A significant area of research focuses on using this compound and its derivatives to mimic the function of naturally occurring vitamin B12-dependent enzymes. beilstein-journals.orgnih.gov These enzymes catalyze a wide array of metabolic reactions, including isomerizations, methyl-transfer reactions, and dehalogenations. beilstein-journals.org By creating synthetic analogues, scientists can gain a deeper understanding of the enzymatic mechanisms and develop novel catalysts for green chemistry applications. beilstein-journals.org
Hydrophobic vitamin B12 model complexes, such as heptamethyl cobyrinate perchlorate (B79767), which possesses ester groups instead of the amide moieties found in the natural vitamin, are particularly useful in these studies. beilstein-journals.orgnih.gov These synthetic models allow for the construction of artificial enzymes by combining the B12 derivative with components that mimic the apoenzyme, such as bilayer vesicles, proteins, or polymers. d-nb.info
These biomimetic systems have been successfully employed to simulate the functions of the three main subfamilies of B12-dependent enzymes:
Adenosylcobalamin-dependent isomerases: These enzymes utilize a radical mechanism initiated by the homolytic cleavage of the cobalt-carbon bond. beilstein-journals.orgnih.gov Biomimetic systems based on cobyrinic acid derivatives have been developed to perform similar carbon-skeleton rearrangements under electrochemical conditions. beilstein-journals.org
Methylcobalamin-dependent methyltransferases: In biological systems like methionine synthase, a cob(I)alamin species accepts a methyl group and transfers it to a substrate. beilstein-journals.orgnih.gov Model studies with B12 derivatives are crucial for understanding and replicating this methyl transfer cycle under non-enzymatic conditions. beilstein-journals.orgnih.gov
Dehalogenases: These enzymes are involved in the detoxification of halogenated organic compounds. Bioinspired materials using heptamethyl cobyrinate have shown potential as catalysts for the degradation of organic halide pollutants. researchgate.net
Participation in Organic Transformations and C-C Bond Formation
The catalytic activity of this compound and its derivatives extends to various organic transformations, including the formation and cleavage of carbon-carbon bonds. These reactions are fundamental in organic synthesis for building complex molecular architectures.
One notable example involves the transformation of heptamethyl cobyrinate into hexamethyl 8-nor-cobyrinate. A key step in this process is the palladium-catalyzed cleavage of a sp³-sp³ carbon-carbon bond, leading to the formation of a cobyketone. researchgate.net This reaction demonstrates the ability of the corrin complex to facilitate the breaking of a stable C-C bond, a challenging transformation in organic chemistry.
The versatility of these cobalt complexes allows them to be employed in various catalytic systems, including those driven by electrochemistry and photochemistry. d-nb.info These green catalytic approaches enable the generation of radical intermediates from the B12 derivative, which can then participate in a range of molecular transformations. researchgate.net
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanistic details of the catalytic cycles involving this compound is essential for optimizing existing catalysts and designing new ones. The redox chemistry of the central cobalt ion, which can cycle between Co(III), Co(II), and Co(I) oxidation states, is at the heart of its catalytic activity.
The generation of the highly nucleophilic Co(I) species is often a key step in the catalytic cycle. d-nb.info This can be achieved through chemical reduction or, in more advanced systems, via electron transfer from cathodes, semiconductors, or molecular photosensitizers. d-nb.info Once formed, the Co(I) complex can react with substrates to initiate the catalytic transformation.
Structural and electronic studies provide valuable insights into the reactivity of these complexes. For example, the interaction between the cobalt ion and the equatorial corrin ligand, as well as the axial ligands, influences the catalytic properties. nih.gov It has been shown that the more π-conjugated corrin of this compound interacts more strongly with the cobalt center compared to less conjugated derivatives. nih.gov This stronger interaction imparts a softer, more covalent character to the metal, affecting its reactivity. nih.gov Furthermore, factors such as hydrogen bonding to the coordinated cyanide ligands can modulate the donor power of the ligand towards the metal, with effects on both the cis and trans positions. rsc.org These subtle electronic effects play a crucial role in the catalytic cycle.
The table below summarizes some of the key derivatives of this compound and their roles in catalysis.
| Compound Name | Abbreviation | Role/Significance |
| This compound | DCCbs | Precursor for other catalytically active corrinoid complexes. nih.govresearchgate.net |
| (5R,6R)-Coα,Coβ-dicyano-5,6-dihydro-5-hydroxy-heptamethylcob(III)yrinate-c,6-lactone | DCSYCbs | A derivative with a modified corrin ring, altering electronic properties. nih.govresearchgate.net |
| Heptamethyl cobyrinate perchlorate | - | A hydrophobic model complex used in biomimetic catalysis. beilstein-journals.orgnih.gov |
| Aquacyanocobyrinic acid heptamethyl ester | ACCbs | Used in studies of ligand substitution reactions. researchgate.net |
| Cobyketone | - | An intermediate formed via palladium-catalyzed C-C bond cleavage. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
